3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide
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Overview
Description
3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide is a chemical compound with a complex structure that includes an amino group, a benzamide core, and a dimethyl(oxo)-lambda6-sulfanylidene moiety
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that nitrogen can act as a nucleophile, competing with oxygen in reactions . In the case of similar compounds, reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates . This suggests that 3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds, such as benzylic halides, typically react via an sn1 or sn2 pathway, via the resonance-stabilized carbocation . This suggests that this compound may have similar pharmacokinetic properties.
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes, such as the use of continuous flow reactors or microwave-assisted synthesis. These methods can enhance reaction rates and yields while maintaining the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide include other benzamide derivatives and sulfoxide-containing molecules. Examples include:
- 2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide
- 4-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
3-amino-N-[dimethyl(oxo)-λ6-sulfanylidene]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-14(2,13)11-9(12)7-4-3-5-8(10)6-7/h3-6H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEMDOLTLCUXLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=O)C1=CC(=CC=C1)N)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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